- Preparation of 5-chlorothiophene-2-carboxylic acid as rivaroxaban intermediate, China, , ,

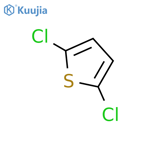

Cas no 96-43-5 (2-Chlorothiophene)

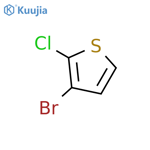

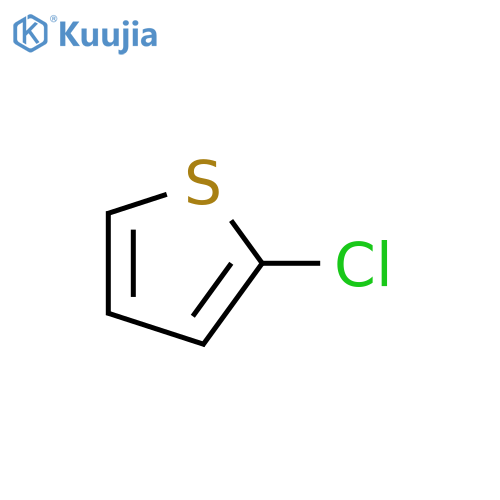

2-Chlorothiophene structure

상품 이름:2-Chlorothiophene

2-Chlorothiophene 화학적 및 물리적 성질

이름 및 식별자

-

- 2-Chlorothiophene

- 2-Thienyl chloride

- 2-chloro-thiophen

- 2-chloro-thiophene

- 2-Chlorothiphene

- 2-thiophenyl chloride

- ChloroThiophene

- thien-2-yl chloride

- THIENYL CHLORIDE

- thiophene,2-chloro

- Thiophene, 2-chloro-

- 3EVV74IJN6

- GSFNQBFZFXUTBN-UHFFFAOYSA-N

- 2-Chloro thiophene

- 5-chlorothiophene

- NSC8747

- Thiophene, chloro-

- PubChem7376

- WLN: T5SJ BG

- KSC252O7L

- BIDD:GT0850

- STR06536

- STL146684

- BBL027523

- 2-Chlorothiophene (ACI)

- 2-Thiophene chloride

- NSC 8747

- 2-Chlorothiophene,96%

- NS00040479

- UNII-3EVV74IJN6

- 2-Chlorothiophene, technical, >=95.0% (GC)

- InChI=1/C4H3ClS/c5-4-2-1-3-6-4/h1-3

- AC-4913

- MFCD00005421

- PS-9231

- EINECS 202-505-3

- J-509182

- SCHEMBL29054

- NSC-8747

- F10317

- 2-Chlorothiophene, 96%

- 2-Chlorothiophene; 2-Thienyl chloride; NSC 8747

- DB-057632

- F0001-2296

- 96-43-5

- AKOS000120017

- EN300-20059

- ethyl (1R,2S)-2-phenylcyclopropanecarboxylate

- C0807

- DTXSID8059132

-

- MDL: MFCD00005421

- 인치: 1S/C4H3ClS/c5-4-2-1-3-6-4/h1-3H

- InChIKey: GSFNQBFZFXUTBN-UHFFFAOYSA-N

- 미소: ClC1=CC=CS1

- BRN: 104652

계산된 속성

- 정밀분자량: 117.96400

- 동위원소 질량: 117.964

- 동위원소 원자 수량: 0

- 수소 결합 공급체 수량: 0

- 수소 결합 수용체 수량: 1

- 중원자 수량: 6

- 회전 가능한 화학 키 수량: 0

- 복잡도: 46.8

- 총 키 단위 수량: 1

- 원자 구조의 중심 수량을 확정하다.: 0

- 불확정 원자 입체 중심 수량: 0

- 화학 키 입체 구조의 중심 수량을 확정하다.: 0

- 불확정 화학 키 입체 중심 수량: 0

- 상호 변형 이기종 수량: 아무것도 아니야

- 소수점 매개변수 계산 참조값(XlogP): 2.5

- 토폴로지 분자 극성 표면적: 28.2

- 표면전하: 0

실험적 성질

- 색과 성상: 무색 액체.

- 밀도: 1.286 g/mL at 25 °C(lit.)

- 융해점: -71.9 ºC

- 비등점: 128°C

- 플래시 포인트: 화씨 온도: 73.4°f

섭씨: 23 ° c - 굴절률: n20/D 1.547(lit.)

- 수용성: 불용했어

- PSA: 28.24000

- LogP: 2.40150

- 증기압: 13.0±0.2 mmHg at 25°C

- 용해성: 미확정

2-Chlorothiophene 보안 정보

-

기호:

- 제시어:경고

- 신호어:Warning

- 피해 선언: H226,H315,H319,H335

- 경고성 성명: P261,P305+P351+P338

- 위험물 운송번호:UN 1993 3/PG 3

- WGK 독일:3

- 위험 범주 코드: 10-36/37/38

- 보안 지침: S16-S26-S36-S45-S38-S36/37/39-S28B

- RTECS 번호:XM8575000

-

위험물 표지:

- 위험 등급:3

- TSCA:T

- 저장 조건:2-8°C

- 보안 용어:3

- 위험 용어:R10; R36/37/38

- 패키지 그룹:III

- 포장 등급:II

2-Chlorothiophene 세관 데이터

- 세관 번호:29349990

- 세관 데이터:

?? ?? ??:

29349990

2-Chlorothiophene 가격추가 >>

| 기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-20059-1.0g |

2-chlorothiophene |

96-43-5 | 96% | 1g |

$26.0 | 2023-05-03 | |

| Enamine | EN300-20059-2.5g |

2-chlorothiophene |

96-43-5 | 96% | 2.5g |

$27.0 | 2023-09-16 | |

| Enamine | EN300-20059-0.5g |

2-chlorothiophene |

96-43-5 | 96% | 0.5g |

$21.0 | 2023-09-16 | |

| Oakwood | 002954-5g |

2-Chlorothiophene |

96-43-5 | 98+% | 5g |

$10.00 | 2024-07-19 | |

| Life Chemicals | F0001-2296-2.5g |

2-chlorothiophene |

96-43-5 | 95%+ | 2.5g |

$40.0 | 2023-09-07 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C804804-500g |

2-Chlorothiophene |

96-43-5 | 96% | 500g |

635.00 | 2021-05-17 | |

| Apollo Scientific | OR10138-100g |

2-Chlorothiophene |

96-43-5 | 98% | 100g |

£52.00 | 2025-02-19 | |

| Matrix Scientific | 003960-5g |

2-Chlorothiophene, 98% |

96-43-5 | 98% | 5g |

$10.00 | 2023-09-06 | |

| TRC | C428908-500mg |

2-Chlorothiophene |

96-43-5 | 500mg |

$ 85.00 | 2023-09-08 | ||

| YAN FENG KE JI ( BEI JING ) Co., Ltd. | H15952-5g |

2-Chlorothiophene |

96-43-5 | 97% | 5g |

¥44 | 2023-09-19 |

2-Chlorothiophene 합성 방법

합성회로 1

반응 조건

1.1 Reagents: Sulfuryl chloride Solvents: Dichloromethane ; 0 °C; 2 h, 25 °C

참조

합성회로 2

반응 조건

1.1 Reagents: Chlorine Solvents: 1,2-Dichloroethane ; 4 h, 35 - 40 °C; 40 °C → 55 °C; 2 h, 50 - 55 °C

참조

- Method for preparing 2-chloro-5-thiophenecarboxylic acid, China, , ,

합성회로 3

반응 조건

1.1 Reagents: Sulfuryl chloride

참조

- Synthesis of New Thieno[2,3-d]imidazoles, 1981, , ,

합성회로 4

합성회로 5

반응 조건

1.1 Reagents: Chlorosuccinimide Catalysts: Perchloric acid Solvents: Carbon tetrachloride

참조

- Biphasic electrophilic halogenation of activated aromatics and heteroaromatics with N-halosuccinimides catalyzed by perchloric acid, Journal of Organic Chemistry, 1993, 58(11), 3072-5

합성회로 6

합성회로 7

반응 조건

1.1 Reagents: Triethylamine , Hydrochloric acid Solvents: Water ; rt → 0 °C

1.2 Reagents: Hydrogen peroxide Solvents: Water ; 8 - 10 h, -10 - 0 °C; 10 h, -10 - 0 °C

1.2 Reagents: Hydrogen peroxide Solvents: Water ; 8 - 10 h, -10 - 0 °C; 10 h, -10 - 0 °C

참조

- Synthesis method of 2-chlorothiophene, China, , ,

합성회로 8

반응 조건

1.1 Reagents: Potassium carbonate , Cupric chloride , Oxygen , Silver oxide (Ag2O) Catalysts: 1,10-Phenanthroline Solvents: Dimethyl sulfoxide ; 18 - 36 h, 0.5 MPa, 140 °C

참조

- Dehydroxyalkylative halogenation of C(aryl)-C bonds of aryl alcohols, Chemical Communications (Cambridge, 2020, 56(52), 7120-7123

합성회로 9

반응 조건

1.1 Reagents: N-Chloro-N-(phenylsulfonyl)benzenesulfonamide Solvents: Acetonitrile ; 40 min, 20 - 25 °C

1.2 Reagents: Water Solvents: Dichloromethane ; 10 - 15 min, 20 - 25 °C

1.2 Reagents: Water Solvents: Dichloromethane ; 10 - 15 min, 20 - 25 °C

참조

- Activator free, expeditious and eco-friendly chlorination of activated arenes by N-chloro-N-(phenylsulfonyl)benzene sulfonamide (NCBSI), Tetrahedron Letters, 2021, 63,

합성회로 10

합성회로 11

반응 조건

1.1 Reagents: Sulfuryl chloride

참조

- Characteristics of the chlorination of thienyl- and methylthienylchlorosilanes, Zhurnal Obshchei Khimii, 1982, 52(12), 2767-72

합성회로 12

합성회로 13

반응 조건

1.1 Reagents: Sodium chloride Catalysts: Iron chloride (FeCl3) Solvents: Acetonitrile ; 4 h, rt

참조

- Iron(III)-mediated photocatalytic selective substitution of aryl bromine by chlorine with high chloride utilization efficiency, Chemical Communications (Cambridge, 2014, 50(18), 2344-2346

합성회로 14

합성회로 15

반응 조건

1.1 Reagents: Mercuric chloride Catalysts: Thiothionyl chloride

참조

- Preparation of 2-chlorofuran and 2-chlorothiophene from the respective furan and thiophene mercurials and disulfur dichloride, Bulletin of the Polish Academy of Sciences, 1987, 34(11-12), 443-8

합성회로 16

반응 조건

참조

- Formation of 2- and 3-chlorothiophene in the pyrolysis of bis (β-chlorovinyl) sulfide, Khimiya Geterotsiklicheskikh Soedinenii, 1979, (2),

합성회로 17

반응 조건

1.1 Reagents: Triethylamine, hydrochloride , Bis[(3-nitrophenyl)sulfonyl] peroxide Solvents: Acetonitrile

참조

- Halogenations of aromatic compounds with halide anions in the presence of nitrobenzenesulfonyl peroxides. A novel method for the formation of positive halogens, Chemistry Letters, 1988, (12), 2017-20

합성회로 18

합성회로 19

반응 조건

1.1 Reagents: Tetramethylammonium perchlorate Solvents: Dimethylformamide

참조

- Electrochemical reduction of dihalothiophenes at silver cathodes in dimethylformamide: Evidence for a halogen dance, Journal of Electroanalytical Chemistry, 2018, 808, 335-339

합성회로 20

반응 조건

1.1 Reagents: tert-Butyl hypochlorite Solvents: Carbon tetrachloride ; 2 h, -10 °C; 30 min, -10 °C

참조

- Synthetic method of 2-(thiophen-2-yl)acetic acid, China, , ,

2-Chlorothiophene Raw materials

- 3-Bromo-2-chlorothiophene

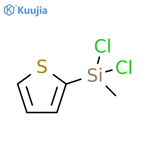

- 2,5-Dichlorothiophene

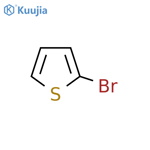

- 2-Bromothiophene

- silane, (dichloromethyl)-2-thienyl-

- 2-Bromo-5-chlorothiophene

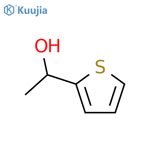

- 1-(thiophen-2-yl)ethan-1-ol

2-Chlorothiophene Preparation Products

2-Chlorothiophene 관련 문헌

-

Ze-Yu Lian,Jia Yuan,Meng-Qi Yan,Yan Liu,Xue Luo,Qing-Guo Wu,Sheng-Hua Liu,Jian Chen,Xiao-Lei Zhu,Guang-Ao Yu Org. Biomol. Chem. 2016 14 10090

-

Karan Bhansali,Subodh Raut,Shital Barange,Pundlik Bhagat New J. Chem. 2020 44 19690

-

Percia B. Arockiam,Cédric Fischmeister,Christian Bruneau,Pierre H. Dixneuf Green Chem. 2013 15 67

-

Y. Fang,G. K. Tranmer Org. Biomol. Chem. 2016 14 10799

-

Dekun Qin,Jing Wang,Xurong Qin,Chunxia Wang,Ge Gao,Jingsong You Chem. Commun. 2015 51 6190

96-43-5 (2-Chlorothiophene) 관련 제품

- 60729-36-4(Lithium 2-chlorothiophen-3-ide)

- 107649-68-3(2,5-dichlorothiophen-3-amine)

- 60729-40-0(LITHIUM, (5-CHLORO-3-THIENYL)-)

- 64590-96-1(2-chlorothiophen-3-amine hydrochloride)

- 35717-21-6

- 143034-13-3(3-Thiophenethiol, 2,5-dichloro-)

- 583871-91-4(LITHIUM, (5-CHLORO-2-THIENYL)-)

- 869077-32-7((2Z)-2-(2-fluorophenyl)methylidene-6-hydroxy-7-(piperidin-1-yl)methyl-2,3-dihydro-1-benzofuran-3-one)

- 1856101-32-0(N-[(2,3-difluorophenyl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine)

- 934297-58-2(3-Bromo-5,7-dichloro-6-methylpyrazolo1,5-apyrimidine)

추천 공급업체

Suzhou Senfeida Chemical Co., Ltd

(CAS:96-43-5)2-Chlorothiophene

순결:99.9%

재다:200kg

가격 ($):문의

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:96-43-5)2-Chlorothiophene

순결:98%

재다:Company Customization

가격 ($):문의